Compound Description: This compound serves as a key starting material in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones unsubstituted in the N7 position. []
Relevance: This compound shares the core structure of the purine-2,6-dione with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituents at the 8-position (bromine vs. amino) and the 7-position (hydrogen vs. 3-(allyloxy)-2-hydroxypropyl). []
Compound Description: This compound is an intermediate formed by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane. The thietane ring acts as a protecting group during the synthesis. []
Relevance: This compound exemplifies the use of a protecting group strategy in synthesizing derivatives of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the need to control reactivity at the N7 position. []
Compound Description: This compound is another intermediate in the synthetic pathway. It is obtained by alkylating 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. []
Relevance: Similar to the previous compound, it illustrates the stepwise modification of the purine-2,6-dione scaffold, showcasing the versatility of the synthetic strategy to introduce various substituents. Although 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione does not have a benzyl group, the use of benzyl protection in this related compound highlights the challenges in selectively modifying the N1 and N7 positions of the purine ring system. []
Compound Description: This refers to a class of compounds synthesized by reacting the oxidized thietane derivative (1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione) with various amines. []
Relevance: This class of compounds is particularly relevant because it introduces the 8-amino substituent, a key feature of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, highlighting the possibility of exploring diverse amine substituents at this position. []
Compound Description: Linagliptin is an anti-diabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , ]
Relevance: Linagliptin shares the core structure of the purine-2,6-dione with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The presence of the 8-amino substituent in both compounds, albeit with different attachments, suggests potential similarities in their biological activities and interactions with target proteins. [, , , ]
Compound Description: ASP5854 is a potent adenosine A1 and A2A receptor dual antagonist investigated for potential therapeutic benefits in Parkinson's disease and cognitive impairment. []
Relevance: Although structurally distinct from 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, ASP5854's activity as an adenosine receptor antagonist highlights the potential for purine-based compounds to interact with neurological targets and modulate important signaling pathways. []
Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist also explored for its therapeutic potential in Parkinson's disease. [, ]
Relevance: This compound shares the core purine-2,6-dione structure with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, further emphasizing the significance of this scaffold in designing molecules with potential neurological applications. [, ]
Compound Description: The research describes the design and synthesis of several olomoucine analogues, including 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides, 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones, and 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-diones. These were investigated for their anticancer activity. []
Relevance: This class of compounds highlights the structural diversity that can be achieved by modifying the substituents around the core purine-2,6-dione scaffold, which is also present in 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. The exploration of different substituents at various positions on the purine ring, as exemplified by these olomoucine analogues, provides valuable insights for developing novel derivatives with potentially improved pharmacological properties. []
Compound Description: C-11 is a 3-methyl-1H-purine-2,6-dione derivative investigated for its potential anti-obesity properties. While the specific structure of C-11 is not provided, its description suggests it shares the core 3-methyl-1H-purine-2,6-dione moiety with the compound of interest. []
Relevance: The investigation of C-11 as a potential anti-obesity compound emphasizes the diverse pharmacological activities that can be associated with 3-methyl-1H-purine-2,6-dione derivatives, further highlighting the potential of 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione for therapeutic exploration. []
Compound Description: This compound, specifically its two polymorphs (Embodiment 1 and Embodiment 2), are identified as potent xanthine phosphodiesterase V inhibitors. These polymorphs are characterized by distinct powder x-ray diffraction patterns and differential scanning calorimetry profiles. []
Relevance: This compound shares the core purine-2,6-dione scaffold with 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione. While the substituents differ, the shared core structure and its association with enzyme inhibition highlight the potential of this scaffold for therapeutic development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.